molecular formula C15H25NO4 B2541522 2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2228783-95-5

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2541522
CAS No.: 2228783-95-5
M. Wt: 283.368
InChI Key: YVHHDDZFVFHAAI-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality. Common synthetic routes may include:

  • Bicyclic Core Formation: The bicyclic structure can be constructed using methods such as Diels-Alder reactions or other cycloaddition reactions.

  • Introduction of Boc-Protected Amino Group: The amino group can be protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Introduction of Carboxylic Acid Functionality: The carboxylic acid group can be introduced through oxidation reactions or by converting an existing functional group into a carboxylic acid.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The Boc-protected amino group can be reduced to form a primary amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.

Common Reagents and Conditions:

  • Oxidation: Common reagents include strong oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The Boc-protected amino group can be used in peptide synthesis and protein modification studies.

  • Medicine: Derivatives of this compound may be explored for their potential therapeutic properties, such as in drug design and development.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Similar in having a Boc-protected amino group but differs in its methacrylate functionality.

  • 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar in having a Boc-protected amino group but differs in its benzoic acid core.

Uniqueness: This compound is unique due to its bicyclic structure and the combination of a Boc-protected amino group with a carboxylic acid functionality, which provides versatility in its synthetic applications and potential biological activities.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as Boc-amino acid derivative, is a bicyclic amino acid characterized by its unique structural properties and potential biological activities. This compound has garnered attention in pharmaceutical research due to its implications in drug design and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N1O3C_{12}H_{21}N_{1}O_{3}, with a molecular weight of approximately 225.3 g/mol. Its structure features a bicyclo[2.2.1]heptane framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H21N1O3C_{12}H_{21}N_{1}O_{3}
Molecular Weight225.3 g/mol
IUPAC NameThis compound
CAS Number2228135-02-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions. The presence of both amino and carboxylic acid functional groups allows the compound to participate in multiple biochemical pathways, influencing enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways associated with neurotransmission and cellular communication.
  • Transport Systems : Research indicates that similar compounds can affect amino acid transport systems in mammalian cells, highlighting potential roles in nutrient uptake and metabolic regulation .

Biological Activity Studies

Several studies have evaluated the biological activity of bicyclic amino acids, including derivatives of this compound.

Case Study: Transport Mechanisms

A study examined the uptake mechanisms of amino acids in mammalian cells, focusing on the L-system transporters that are crucial for neutral amino acid uptake. It was found that compounds structurally related to 2-amino-2-carboxybicyclo[2.2.1]heptane can competitively inhibit uptake processes, suggesting a significant role in modulating transport systems .

Comparative Analysis

Comparative studies with similar bicyclic compounds have demonstrated variations in biological activity based on structural modifications:

Compound NameBiological Activity
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acidModerate enzyme inhibition
2-Amino-bicyclo[2.2.1]heptane-2-carboxylic acidHigh receptor affinity
5-(Boc-amino)bicyclo[3.1.1]heptane-1-carboxylic acidLow transport inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Ring : Utilizing Diels-Alder reactions to create the bicyclic structure.
  • Functional Group Introduction : Amination and carboxylation reactions introduce the necessary functional groups.
  • Salt Formation : Converting the free base into a hydrochloride salt enhances solubility and stability .

Properties

IUPAC Name

7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHHDDZFVFHAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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